5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide
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Overview
Description
5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide is a thiophene derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . Thiophene derivatives are characterized by a five-membered ring containing one sulfur atom, which imparts unique chemical properties to these compounds .
Preparation Methods
The synthesis of 5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with phenylacetamide under specific reaction conditions . One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: These compounds serve as corrosion inhibitors and are involved in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiadiazole-Triazole Analogs: These compounds are hybridized with thiophene and exhibit antioxidant and other biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from other thiophene derivatives .
Biological Activity
5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiophene ring followed by amide coupling reactions. The general synthetic route can be summarized as follows:
- Formation of Thiophene Ring : The initial step involves the synthesis of a thiophene core through cyclization methods.
- Amide Formation : The carboxylic acid derivative is reacted with an amine (2-phenylacetamide) to form the desired amide product.
Biological Activity
The biological activities of this compound have been investigated in various studies, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has shown promising results against:
- MCF-7 (breast cancer) : IC50 values indicating effective inhibition of cell proliferation.
- HepG2 (liver cancer) : Displayed cytotoxicity with an EC50 value of approximately 10.28 µg/mL .
Table 1: Anticancer Activity of this compound
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for its antimicrobial effects. Studies have shown varying degrees of inhibition against bacterial strains, suggesting potential as an antimicrobial agent.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL |
The mechanism behind the biological activity of this compound is thought to involve interactions with specific molecular targets within cancer cells and bacteria. Potential mechanisms include:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through modulation of apoptotic pathways.
- Disruption of Bacterial Cell Wall Synthesis : Its structural features suggest that it may interfere with bacterial growth by targeting cell wall synthesis or function.
Case Studies
Several studies have explored the efficacy and safety profile of this compound in vivo and in vitro:
- Study on MCF-7 Cells : A detailed investigation into the cytotoxic effects demonstrated that treatment with varying concentrations resulted in significant reductions in cell viability compared to control groups .
- Antimicrobial Efficacy : A comparative study highlighted its effectiveness against resistant strains of bacteria, underscoring its potential as a lead compound for developing new antimicrobial agents.
Properties
IUPAC Name |
5-phenyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c20-18(23)15-12-16(14-9-5-2-6-10-14)24-19(15)21-17(22)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H2,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVAEDCQVMCPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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